

# In-Depth Technical Guide: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

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## Compound of Interest

**Compound Name:** 3-Isobutyl-1H-pyrazole-5-carboxylic acid

**Cat. No.:** B118920

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and synthetic properties of **3-isobutyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical characteristics, a potential synthetic protocol, and explores the broader context of the biological activities of pyrazole carboxylic acid derivatives.

## Core Compound Data

Quantitative data for **3-isobutyl-1H-pyrazole-5-carboxylic acid** is summarized below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	168.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3-isobutyl-1H-pyrazole-5-carboxylic acid	
CAS Number	92933-49-8	
Physical Form	Solid	
Storage Temperature	-20°C	

## Synthetic Protocol

While a specific protocol for the direct synthesis of **3-isobutyl-1H-pyrazole-5-carboxylic acid** is not readily available in the searched literature, a closely related synthesis for 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid can be adapted. The following protocol is based on this analogous synthesis and provides a viable route for laboratory-scale production.[\[4\]](#)

### Reaction Scheme:

- Claisen Condensation: Reaction of 4-methyl-pentan-2-one with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a diketoester intermediate.
- Cyclization with Hydrazine: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Due to the tautomeric nature of the pyrazole ring, this step will yield **3-isobutyl-1H-pyrazole-5-carboxylic acid**.
- Acidification and Extraction: The product is then isolated by acidification of the reaction mixture, followed by extraction.

### Detailed Methodology:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.
- Addition of Reagents: To the cooled solution, sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise, maintaining the temperature at -20°C.
- Reaction: Stir the resulting mixture for 1 hour at 0°C, then allow it to warm to ambient temperature and stir overnight.
- Work-up:
  - Concentrate the reaction mixture under reduced pressure to remove the solvent.
  - To the residue, add 120 mL of diluted hydrochloric acid (2 mol/L).

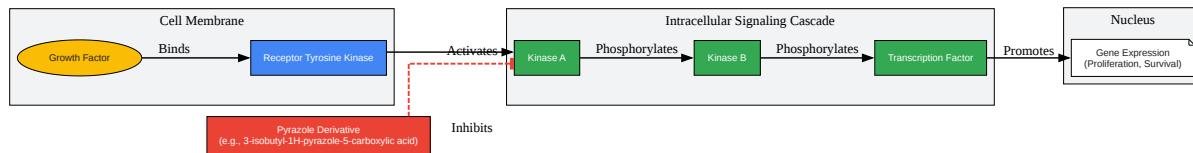
- Extract the aqueous layer with dichloromethane (3 x 120 mL).
- Cyclization:
  - Combine the organic extracts and add hydrazine hydrate. The exact stoichiometry and reaction conditions for this step may require optimization.
  - Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Isolation and Purification:
  - Upon completion of the reaction, wash the organic layer with brine.
  - Dry the organic layer over anhydrous sodium sulfate and filter.
  - Remove the solvent under reduced pressure to yield the crude product.
  - The crude **3-isobutyl-1H-pyrazole-5-carboxylic acid** can be further purified by recrystallization or column chromatography.

## Biological Context and Signaling Pathways

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.<sup>[5][6][7]</sup> Their therapeutic potential often stems from their ability to act as inhibitors of various enzymes, particularly kinases.

Kinase signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. Pyrazole derivatives can act as competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

The following diagram illustrates a generalized kinase signaling pathway and the inhibitory action of a pyrazole derivative.



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